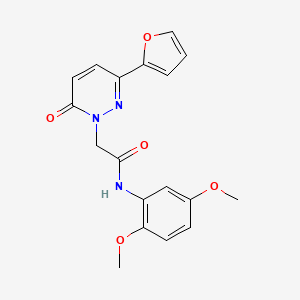![molecular formula C22H23N3O2 B10982602 6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10982602.png)
6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might involve the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to drive the reaction to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For example, some indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
N-methyltryptamine: Another indole derivative with similar structural features.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
Uniqueness
6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide is unique due to its specific functional groups, which can confer distinct biological activities and chemical reactivity. Its methoxy and carboxamide groups, in particular, can influence its interactions with biological targets and its overall stability.
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-methoxy-1-methyl-N-[2-(1-methylindol-3-yl)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c1-24-14-16(18-6-4-5-7-19(18)24)10-11-23-22(26)21-12-15-8-9-17(27-3)13-20(15)25(21)2/h4-9,12-14H,10-11H2,1-3H3,(H,23,26) |
InChI Key |
ZBHGAGMJIGMXET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCNC(=O)C3=CC4=C(N3C)C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-fluorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B10982521.png)

![N-[4-(acetylamino)phenyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide](/img/structure/B10982532.png)
![3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10982538.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-4-methoxybenzamide](/img/structure/B10982544.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B10982554.png)
![N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B10982555.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10982573.png)
![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10982589.png)
![1-ethyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B10982595.png)
![N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10982598.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B10982608.png)
![Ethyl 4-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B10982610.png)
![N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10982615.png)
